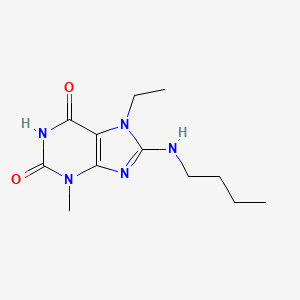![molecular formula C21H20N2O2S B6485797 1-[2-(2-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole CAS No. 912897-19-9](/img/structure/B6485797.png)
1-[2-(2-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methoxyphenoxy)ethyl)-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole, referred to as “2-MTPT”, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This molecule has a unique structure that makes it a valuable tool for chemists, biologists, and other scientists.
Aplicaciones Científicas De Investigación
2-MTPT has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide, as a fluorescent molecule for the detection of metal ions, and as a fluorescent molecule for the detection of proteins. In addition, 2-MTPT has been used as a reagent for the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules.
Mecanismo De Acción
2-MTPT is a fluorescent molecule that is activated by the presence of hydrogen peroxide and metal ions. When hydrogen peroxide or metal ions are present, the 2-MTPT molecule absorbs energy from ultraviolet light and emits a fluorescent signal. This signal can be detected and used to measure the concentration of hydrogen peroxide or metal ions in a sample.
Biochemical and Physiological Effects
2-MTPT is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it has been studied for its potential applications in biomedical research, such as the detection of proteins or other molecules in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MTPT has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize, and can be produced in high yields. In addition, its unique structure makes it a valuable tool for chemists and biologists. However, it is important to note that 2-MTPT is not suitable for use in all laboratory experiments, as it is not soluble in all solvents and may not be compatible with certain compounds.
Direcciones Futuras
The potential future directions for research on 2-MTPT include the development of new synthesis methods, the exploration of new applications for the molecule, and the development of new fluorescent probes for the detection of other molecules. In addition, further research could be conducted on the biochemical and physiological effects of 2-MTPT, as well as on its potential applications in drug discovery and other biomedical research.
Métodos De Síntesis
2-MTPT can be synthesized using a variety of methods, including microwave-assisted synthesis, high-temperature synthesis, and low-temperature synthesis. The most common method for synthesizing 2-MTPT is microwave-assisted synthesis, which involves heating the reactants in the presence of a microwave field. This method is relatively fast and efficient, and can produce high yields of the desired product. In addition, microwave-assisted synthesis can be used to synthesize 2-MTPT in a variety of solvents, including water, methanol, and ethanol.
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-24-19-10-4-5-11-20(19)25-13-12-23-18-9-3-2-8-17(18)22-21(23)15-16-7-6-14-26-16/h2-11,14H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMDGHMPIRXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485721.png)
![8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485736.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485745.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485746.png)
![4-(dimethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6485747.png)
![ethyl 2-({7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6485750.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485762.png)
![4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(phenyl)amino]propyl}benzamide](/img/structure/B6485769.png)
![ethyl 2-[2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B6485775.png)
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6485781.png)

![1,6,7-trimethyl-8-{2-[(2-methylphenyl)amino]ethyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485807.png)